molecular formula C11H12BrN B1375480 2-[2-(Bromomethyl)phenyl]-2-methylpropanenitrile CAS No. 1421601-14-0

2-[2-(Bromomethyl)phenyl]-2-methylpropanenitrile

Cat. No.: B1375480
CAS No.: 1421601-14-0
M. Wt: 238.12 g/mol
InChI Key: KQJPRRCCABIPBT-UHFFFAOYSA-N
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Description

2-[2-(Bromomethyl)phenyl]-2-methylpropanenitrile is an organic compound with the molecular formula C11H12BrN It is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a nitrile group through a methyl-substituted carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Bromomethyl)phenyl]-2-methylpropanenitrile typically involves the bromination of 2-methylpropanenitrile derivatives. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Bromomethyl)phenyl]-2-methylpropanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of primary amines.

Scientific Research Applications

2-[2-(Bromomethyl)phenyl]-2-methylpropanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(Bromomethyl)phenyl]-2-methylpropanenitrile largely depends on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in various substitution reactions. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromomethylphenylboronic acid
  • 2-Bromomethylbenzyl alcohol
  • 2-Bromomethylphenylthiophene

Uniqueness

2-[2-(Bromomethyl)phenyl]-2-methylpropanenitrile is unique due to the combination of its bromomethyl and nitrile functional groups, which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis, offering pathways to a wide range of derivatives not easily accessible from other similar compounds .

Properties

IUPAC Name

2-[2-(bromomethyl)phenyl]-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN/c1-11(2,8-13)10-6-4-3-5-9(10)7-12/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJPRRCCABIPBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=CC=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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